2-{[5-(diphenylmethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide
Description
This compound is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a diphenylmethyl group at position 5, a propenyl (allyl) group at position 4, and a sulfanyl-linked acetamide moiety attached to a 4-methylphenyl group. Its structural complexity arises from the interplay of electron-rich aromatic systems (diphenylmethyl), an unsaturated propenyl group, and a polar sulfanyl-acetamide chain.
Properties
IUPAC Name |
2-[(5-benzhydryl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4OS/c1-3-18-31-26(25(21-10-6-4-7-11-21)22-12-8-5-9-13-22)29-30-27(31)33-19-24(32)28-23-16-14-20(2)15-17-23/h3-17,25H,1,18-19H2,2H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXGOAJLZNFSSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(diphenylmethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the diphenylmethyl and prop-2-en-1-yl groups. The final step involves the addition of the sulfanyl group and the N-(4-methylphenyl)acetamide moiety. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is essential for monitoring the reaction progress and ensuring the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[5-(diphenylmethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-{[5-(diphenylmethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes .
Mechanism of Action
The mechanism of action of 2-{[5-(diphenylmethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Triazole derivatives are widely studied due to their diverse pharmacological activities. Below is a systematic comparison of the target compound with structurally analogous molecules, focusing on substituent effects, physicochemical properties, and biological activities.
Structural Analogues and Substituent Variations
| Compound Name | Key Substituents | Structural Differences | Reference |
|---|---|---|---|
| N-(4-Ethylphenyl)-2-{[5-Methyl-4-(1H-Pyrrol-1-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide | Ethylphenyl, Pyrrole | Replaces diphenylmethyl with pyrrole; lacks propenyl group | |
| N-(4-Methoxyphenyl)-2-{[5-(2-Methoxyphenyl)-4-(1H-Pyrrol-1-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide | Methoxyphenyl, Pyrrole | Methoxy groups enhance polarity; pyrrole replaces diphenylmethyl | |
| 2-{[5-(4-Chlorophenyl)-4-(4-Methylphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-[4-(Propan-2-yl)Phenyl]Acetamide | Chlorophenyl, Isopropylphenyl | Chlorine increases electronegativity; isopropyl adds steric bulk | |
| 2-{[4-Amino-5-(4-Methylphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(2,6-Dimethylphenyl)Acetamide | Amino, Dimethylphenyl | Amino group improves solubility; dimethylphenyl reduces metabolic stability |
Key Observations :
- The propenyl group introduces unsaturation, which may influence conformational flexibility and reactivity in biological systems .
- 4-Methylphenyl in the acetamide moiety balances lipophilicity and steric effects, contrasting with more polar (e.g., methoxy) or bulky (e.g., isopropyl) substituents in analogues .
Physicochemical Properties
Data from synthesized triazole derivatives (melting points, solubility) highlight substituent-driven trends:
Analysis :
- Bulky aromatic groups (e.g., diphenylmethyl, phenyl) correlate with higher melting points and lower solubility due to crystal packing efficiency .
- Polar groups (e.g., methoxy, amino) marginally improve solubility but may reduce bioavailability by increasing metabolic clearance .
Critical Insights :
- The triazole core is essential for hydrogen bonding with biological targets (e.g., fungal CYP51 enzymes), whereas pyrazole or imidazole analogues show reduced affinity .
- Chlorophenyl substituents enhance antimicrobial activity but may increase toxicity compared to diphenylmethyl .
Biological Activity
The compound 2-{[5-(diphenylmethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide (commonly referred to as Y600-0352) is a triazole derivative with potential biological significance. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
The chemical structure of Y600-0352 is depicted below:
| Property | Details |
|---|---|
| Molecular Weight | 454.59 g/mol |
| Molecular Formula | C27H26N4OS |
| LogP | 5.882 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 47.097 Ų |
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. Y600-0352 has been evaluated for its effectiveness against various bacterial strains, including Mycobacterium tuberculosis. Studies have shown that modifications in the triazole ring can enhance the compound's lipophilicity and subsequently its anti-tuberculosis activity .
Anticancer Properties
Y600-0352 has been investigated for its potential anticancer effects. In vitro studies have demonstrated that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, including those of breast and colon cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest .
The proposed mechanism of action for Y600-0352 involves:
- Inhibition of Enzymatic Activity : The compound may inhibit specific kinases involved in cancer cell proliferation.
- Induction of Apoptosis : It promotes programmed cell death through mitochondrial pathways.
Case Studies
- Study on Antitubercular Activity : A study highlighted that triazole derivatives similar to Y600-0352 showed improved activity against M. tuberculosis strains due to increased hydrophobicity, which enhances membrane permeability .
- Anticancer Evaluation : In a comparative study, Y600-0352 was assessed alongside other triazole derivatives for cytotoxic effects on human cancer cell lines. Results indicated that it significantly reduced cell viability at concentrations as low as 10 µM, suggesting potent anticancer activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
